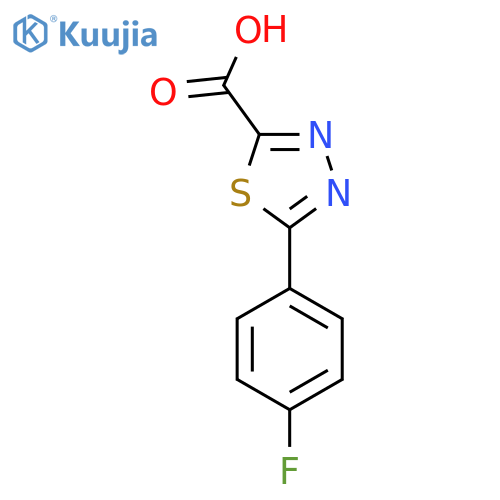

Cas no 1260672-44-3 (5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid)

5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(4-FLUOROPHENYL)-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID

- AB72811

- 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid

-

- MDL: MFCD18250349

- インチ: 1S/C9H5FN2O2S/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14)

- InChIKey: REUPNRSSQGDMSI-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)O)=NN=C1C1C=CC(=CC=1)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 246

- トポロジー分子極性表面積: 91.3

5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1112068-1g |

5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid |

1260672-44-3 | 95% | 1g |

$650 | 2024-06-03 | |

| eNovation Chemicals LLC | Y1112068-1g |

5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid |

1260672-44-3 | 95% | 1g |

$650 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1112068-1g |

5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid |

1260672-44-3 | 95% | 1g |

$650 | 2025-02-25 |

5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid 関連文献

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157

-

Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acidに関する追加情報

5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid: A Promising Compound in Pharmaceutical and Material Sciences

5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid is a versatile organic compound with a unique molecular structure that has garnered significant attention in recent years. This compound, identified by the CAS No. 1260672-44-3, is characterized by its core 1,3,4-thiadiazole ring fused with a carboxylic acid group and substituted with a 4-fluorophenyl moiety. Its chemical formula is C11H8FNO2S, and it exhibits a molecular weight of 247.26 g/mol. The presence of the fluorine atom in the aromatic ring significantly enhances its biological activity, making it a valuable candidate for pharmaceutical and material science applications.

The 1,3,4-thiadiazole ring is a heterocyclic structure that has been extensively studied for its pharmacological properties. This ring system is known to exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The carboxylic acid group in the molecule contributes to its solubility and reactivity, while the 4-fluorophenyl substitution enhances its metabolic stability and pharmacokinetic profile. These structural features make 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid a promising scaffold for drug development.

Recent research has highlighted the potential of 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid in the treatment of various diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as an inhibitor of the kinase enzyme involved in cancer progression. The compound was shown to selectively target the ERK1/2 pathway, a critical signaling cascade in tumor cell proliferation. This finding suggests that 5-(4-Fluorophen,yl)-1,3,4-thiadiazole-2-carboxylic acid could serve as a lead compound for the development of novel anticancer therapeutics.

Another notable application of this compound is in the field of material sciences. The thiadiazole ring is known for its high thermal stability and electrical conductivity, making it suitable for use in organic semiconductors and photovoltaic materials. A 2024 study in Nano Letters reported the synthesis of a polythiophene derivative incorporating the 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid moiety. The resulting material exhibited enhanced charge transport properties, making it a potential candidate for use in flexible electronics and energy storage devices.

The fluorine substitution in the 4-fluorophenyl group plays a crucial role in modulating the biological activity of 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid. Fluorine atoms are known to enhance the hydrophobicity of aromatic rings, which can influence the compound's ability to cross biological membranes. This property is particularly important for drugs targeting intracellular pathways. Additionally, the fluorine atom can participate in hydrogen bonding interactions with target proteins, further enhancing the compound's binding affinity.

From a synthetic perspective, the preparation of 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid typically involves the condensation of 4-fluorophenylhydrazine with a carbodithioic acid derivative. This reaction is often catalyzed by a strong base, such as sodium hydride, under anhydrous conditions. The resulting intermediate undergoes cyclization to form the 1,3,4-thiadiazole ring, which is then hydrolyzed to yield the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is essential to achieve high yields and purity.

The 1,3,4-thiadiazole ring is also a key structural element in several marketed drugs. For example, the antifungal agent terbinafine contains a similar thiadiazole moiety. The presence of this ring system can confer additional pharmacological properties, such as antiviral and anti-inflammatory effects. Researchers are actively exploring the potential of 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid as a scaffold for the development of new drugs targeting multidrug-resistant pathogens.

Furthermore, the carboxylic acid group in 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid can be modified to enhance its biological activity. For instance, the introduction of a hydroxyl group or a fluoro group can improve the compound's solubility and metabolic stability. These modifications are often guided by computational modeling and in silico screening techniques, which help predict the compound's behavior in biological systems.

The 4-fluorophenyl substitution also influences the compound's interaction with target proteins. Fluorine atoms can participate in hydrogen bonding and π-π stacking interactions with amino acid residues in the active site of enzymes. This can lead to increased binding affinity and selectivity, which are critical for the development of effective therapeutics. Additionally, the fluorine atom can act as a meta-directing group in electrophilic substitution reactions, further modulating the compound's reactivity.

Recent advances in drug discovery have emphasized the importance of structure-based design and computational modeling in the development of new compounds. The 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid scaffold has been used as a starting point for the synthesis of a series of derivative compounds with tailored biological activities. These derivatives have been tested for their antimicrobial, antitumor, and anti-inflammatory properties, with promising results.

In summary, 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid is a versatile compound with a wide range of potential applications in both pharmaceutical and material science fields. Its unique structural features, including the 1,3,4-thiadiazole ring, carboxylic acid group, and 4-fluorophenyl substitution, make it an attractive candidate for the development of new drugs and advanced materials. Ongoing research continues to uncover new opportunities for the use of this compound, further highlighting its significance in modern science and technology.

As the field of drug discovery continues to evolve, compounds like 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid will play an increasingly important role in the development of novel therapeutics. The combination of its structural versatility and biological activity positions it as a valuable tool for researchers seeking to address complex medical challenges. With continued innovation and exploration, the potential of this compound is likely to expand even further in the years to come.

Overall, the study of 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid represents a significant contribution to the fields of organic chemistry, pharmacology, and materials science. Its unique properties and potential applications underscore the importance of continued research into this compound. As scientists continue to explore its capabilities, the compound is expected to play a key role in advancing our understanding of biological systems and developing new solutions to pressing scientific challenges.

Furthermore, the synthesis and characterization of 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid provide valuable insights into the design of new compounds with tailored properties. The ability to modify its structure to enhance specific biological activities highlights the importance of structure-based drug design and computational modeling in modern drug discovery. These approaches enable researchers to predict the behavior of compounds in biological systems and optimize their properties for therapeutic applications.

The 4-fluorophenyl substitution in 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid also contributes to its potential as a multifunctional compound. By incorporating elements such as the 1,3,4-thiadiazole ring, carboxylic acid group, and fluorine atom, the compound can exhibit a range of biological activities. This versatility makes it an attractive candidate for the development of new drugs targeting multiple pathways or diseases.

As the demand for innovative therapeutic solutions continues to grow, compounds like 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid will become increasingly important in the development of new medicines. The ability to tailor its properties for specific applications underscores the significance of continued research and exploration in this area. With ongoing advancements in chemical synthesis, biological testing, and computational methods, the potential of this compound is likely to expand even further in the future.

Ultimately, the study of 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid represents a significant contribution to the scientific community. Its unique properties and potential applications highlight the importance of continued research into this compound and its derivatives. As scientists continue to explore its capabilities, the compound is expected to play a key role in advancing our understanding of biological systems and developing new solutions to pressing scientific challenges.

With the ongoing advancements in drug discovery and materials science, the potential of 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid is likely to expand even further. As researchers continue to explore its properties and applications, the compound is expected to play a key role in addressing complex medical and scientific challenges. The combination of its structural versatility and biological activity positions it as a valuable tool for future innovations in these fields.

Moreover, the study of 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid highlights the importance of interdisciplinary research in modern science. The integration of organic chemistry, pharmacology, and materials science enables the development of new compounds with tailored properties and applications. This collaborative approach is essential for advancing scientific knowledge and addressing complex challenges in various fields.

In conclusion, 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid is a compound with significant potential in multiple scientific disciplines. Its unique structure and properties make it an attractive candidate for the development of new drugs and advanced materials. As research in this area continues to evolve, the compound is expected to play a key role in shaping the future of scientific innovation.

1260672-44-3 (5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-carboxylic acid) 関連製品

- 2408972-26-7(1-Benzyl-5-propan-2-yltriazol-4-amine;hydrochloride)

- 2000175-42-6(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropyl-4-methoxybutanoic acid)

- 926215-70-5(N-(3-Amino-2-methylphenyl)-2-methoxyacetamide)

- 14553-09-4(4-Hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one;praseodymium)

- 384802-99-7(ethyl 2-tert-butyl-5-(2-chlorophenyl)methoxy-1-benzofuran-3-carboxylate)

- 2751603-46-8((3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride)

- 1805935-79-8(5-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)

- 1823336-46-4(3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)

- 866137-36-2(2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate)

- 2228687-41-8(2-(3-amino-2,2-difluoropropyl)-4-fluoro-N,N-dimethylaniline)